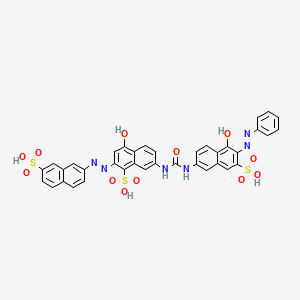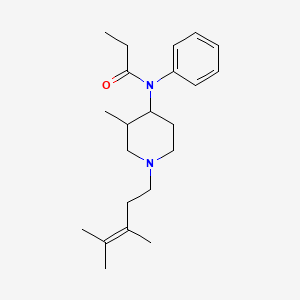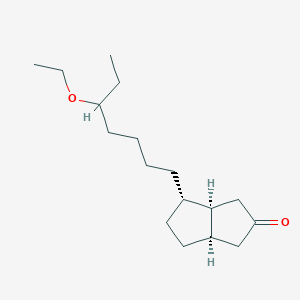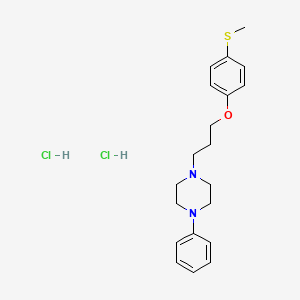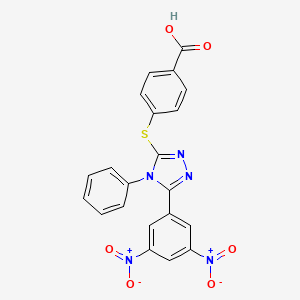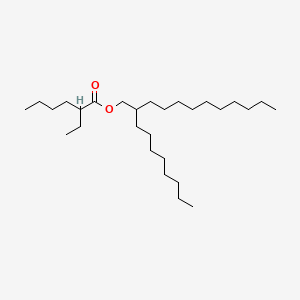
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester typically involves multiple steps. One common method is the malonic ester synthesis, which involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting compound undergoes hydrolysis and decarboxylation to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate the compound’s biological activity. The pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic Acid Esters: Similar in structure and reactivity, used in various synthetic applications.
Acetoacetic Acid Esters: Another class of esters with similar synthetic utility and reactivity.
Pyrazole Derivatives: Compounds with similar functional groups and applications in organic synthesis and medicinal chemistry .
Uniqueness
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
410532-51-3 |
|---|---|
Molekularformel |
C23H34O5 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
[8-hydroxy-2,5-dimethyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-1,4,4a,5,6,8a-hexahydronaphthalen-1-yl] octanoate |
InChI |
InChI=1S/C23H34O5/c1-5-6-7-8-9-10-20(26)28-22-15(2)11-12-18-16(3)13-19(25)23(27,21(18)22)17(4)14-24/h11,14,16,18,21-22,27H,4-10,12-13H2,1-3H3 |
InChI-Schlüssel |
CIOKFOGSUONZRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1C2C(CC=C1C)C(CC(=O)C2(C(=C)C=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



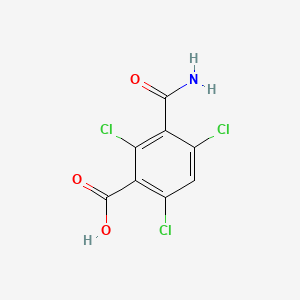
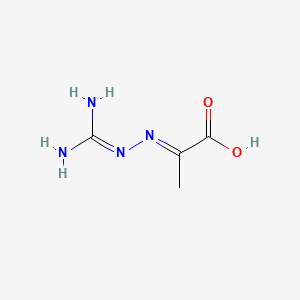

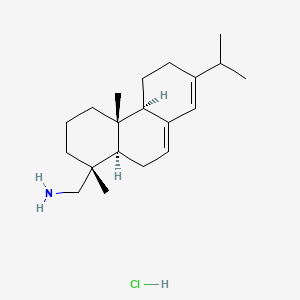
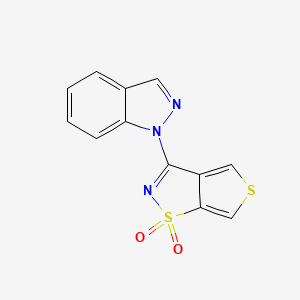
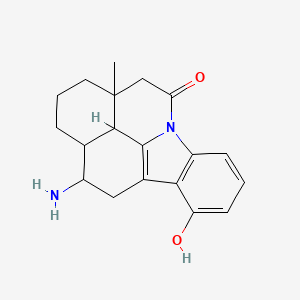
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)
